4-(4-Prop-2-enoxyphenyl)benzaldehyde
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Overview
Description
4-(4-Prop-2-enoxyphenyl)benzaldehyde is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with a prop-2-enoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Prop-2-enoxyphenyl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification process, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Prop-2-enoxyphenyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-enoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(4-Prop-2-enoxyphenyl)benzoic acid.
Reduction: 4-(4-Prop-2-enoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Prop-2-enoxyphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Prop-2-enoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The prop-2-enoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-enoxy group.
4-(4-Prop-2-enoxyphenyl)sulfonylphenol: Contains a sulfonyl group, which significantly alters its chemical properties.
Properties
IUPAC Name |
4-(4-prop-2-enoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-11-18-16-9-7-15(8-10-16)14-5-3-13(12-17)4-6-14/h2-10,12H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFGNNFBQSSMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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